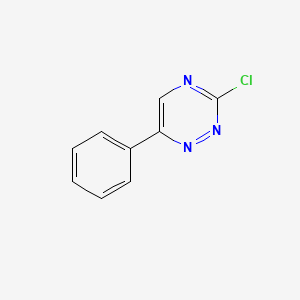

3-Chloro-6-phenyl-1,2,4-triazine

Beschreibung

Significance of 1,2,4-Triazine (B1199460) Core Structures in Organic Synthesis

The 1,2,4-triazine ring system is a significant scaffold in organic synthesis, largely due to the wide spectrum of biological activities exhibited by its derivatives. ijpsr.info Of the three triazine isomers, 1,2,4-triazines are the most extensively studied in medicinal chemistry. nih.gov Research has revealed that compounds incorporating this core structure possess potential anticancer, anti-HIV, anti-inflammatory, analgesic, and antimicrobial properties, among others. ijpsr.info This broad bioactivity makes the 1,2,4-triazine nucleus an attractive target for drug discovery and development. nih.gov

Beyond pharmaceuticals, 1,2,4-triazine derivatives are explored in materials science. Their specific electronic properties make them suitable for applications in organic electronics. nih.gov The reactivity of the 1,2,4-triazine ring, for example, its ability to participate in inverse electron-demand Diels-Alder reactions, further enhances its utility as a versatile building block in the synthesis of other complex heterocyclic systems like pyridines. youtube.comnih.gov The synthesis of the 1,2,4-triazine core can be achieved through various methods, including the condensation of 1,2-dicarbonyl compounds with amidrazones or through domino annulation reactions, providing accessible routes to this important class of heterocycles. youtube.comrsc.org

Overview of Halogenated Heterocycles as Synthetic Intermediates

Halogenated heterocycles are organic compounds that feature a heterocyclic ring structure with one or more attached halogen atoms (fluorine, chlorine, bromine, or iodine). sigmaaldrich.com These compounds are of paramount importance as synthetic intermediates in organic chemistry. sigmaaldrich.comresearchgate.net The presence of a halogen atom on the heterocyclic ring provides a reactive handle for further chemical transformations.

The utility of halogenated heterocycles stems from two key properties of the halogen substituent: its electrophilicity and its ability to act as a leaving group. mdpi.com The carbon-halogen bond can be targeted by nucleophiles, leading to substitution reactions where the halogen is replaced by another functional group. This is a fundamental strategy for elaborating the molecular structure. Furthermore, halogenated heterocycles are crucial substrates in modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov Organochlorine compounds are one of the most widely utilized groups for these synthetic transformations. sigmaaldrich.com This reactivity allows chemists to use halogenated heterocycles as versatile platforms to construct complex molecular architectures from simpler precursors. researchgate.netmdpi.com

| Halogenated Heterocycle Example | General Application in Synthesis |

| 2-Bromopyridine | Substrate for Suzuki and other palladium-catalyzed cross-coupling reactions to form substituted pyridines. sigmaaldrich.com |

| Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) | A trifunctional linker where chlorines can be sequentially substituted by various nucleophiles to create diverse triazine derivatives. researchgate.netrsc.orgresearchgate.net |

| 2-Chloro-1-methylpyridinium iodide | Used as a dehydrating condensation agent in the synthesis of esters and amides. sigmaaldrich.com |

| 3-Bromo-imidazo[1,2-a]pyridine | Intermediate for introducing substituents at the 3-position of the imidazopyridine core, a common scaffold in medicinal chemistry. researchgate.net |

Historical Context of 3-Chloro-6-phenyl-1,2,4-triazine Research

The study of this compound is rooted in the broader history of 1,2,4-triazine chemistry. The parent 1,2,4-triazine was first synthesized in 1966, opening the door to the exploration of its derivatives. acs.org Early research focused on understanding the fundamental reactivity and properties of the triazine ring. The development of synthetic methodologies, such as the cyclization of β-keto-N-acylsulfonamides with hydrazine (B178648) salts or other condensation strategies, was crucial for accessing a variety of substituted 1,2,4-triazines. organic-chemistry.org

As the synthetic toolbox expanded, researchers began to incorporate functional groups to modulate the properties of the triazine core. The introduction of halogen atoms, particularly chlorine, was a logical step to create reactive intermediates for further derivatization. The synthesis of this compound itself can be accomplished by treating the corresponding 6-phenyl-1,2,4-triazin-3(2H)-one with a chlorinating agent like phosphoryl chloride. chemicalbook.com This reaction transforms the hydroxyl group of the triazinone into a more reactive chloro group. The interest in such compounds has been consistently driven by the potential of their derivatives in various fields, especially as the biological significance of the 1,2,4-triazine scaffold became increasingly apparent. ijpsr.infonih.gov

Scope and Focus of Academic Research on the Chemical Compound

Academic research on this compound centers on its application as a versatile synthetic intermediate. cymitquimica.com The primary focus is exploiting the reactivity of the chlorine atom at the 3-position of the triazine ring. This chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for its displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. cymitquimica.comacs.org This reactivity enables the straightforward synthesis of diverse libraries of 3-substituted-6-phenyl-1,2,4-triazine derivatives.

The overarching goal of this research is often the discovery of novel molecules with specific functions. For example, by reacting this compound with various amines, researchers can generate a series of compounds to be screened for potential biological activities. This strategy is common in medicinal chemistry, where related 1,2,4-triazine derivatives have been identified as potent and selective antagonists for targets like the adenosine (B11128) A₂A receptor, which is relevant for the treatment of Parkinson's disease. nih.gov The phenyl group at the 6-position provides a stable, bulky substituent, while the modification at the 3-position allows for the fine-tuning of the molecule's properties.

A typical synthesis route for this compound is summarized below.

| Starting Material | Reagents | Conditions | Yield |

| 6-phenyl-1,2,4-triazin-3(2H)-one | 1. Phosphoryl chloride (POCl₃), DMF, Chloroform | 1. Heating / reflux | 81.1% chemicalbook.com |

| 2. Sodium hydroxide (B78521) (NaOH), Dichloromethane, Water | 2. 0 °C |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-phenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-11-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSVMUJKVDQWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452550 | |

| Record name | 3-chloro-6-phenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73214-24-1 | |

| Record name | 3-chloro-6-phenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 6 Phenyl 1,2,4 Triazine

Established Synthetic Routes

The traditional synthesis of 3-Chloro-6-phenyl-1,2,4-triazine predominantly relies on two key methodologies: the chlorination of a hydroxy-triazine precursor and the construction of the triazine ring through cyclization reactions.

Chlorination of 3-Hydroxy-6-phenyl-1,2,4-triazine Precursors

A prevalent and direct method for the synthesis of this compound involves the chlorination of 3-Hydroxy-6-phenyl-1,2,4-triazine. This transformation is typically achieved using standard chlorinating agents. Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this conversion, effectively replacing the hydroxyl group with a chlorine atom. The reaction is generally performed under reflux conditions to ensure complete conversion.

The precursor, 3-Hydroxy-6-phenyl-1,2,4-triazine, can be synthesized through the condensation of a suitable diketone, such as a diaryl diketone, with semicarbazide (B1199961) hydrochloride. This reaction is often carried out in the presence of a base like sodium acetate (B1210297) in a solvent such as acetic acid, typically under reflux for an extended period.

Table 1: Chlorination of 3-Hydroxy-6-phenyl-1,2,4-triazine

| Precursor | Reagent | Conditions | Product | Reference |

|---|

Cyclization Reactions in 1,2,4-Triazine (B1199460) Scaffold Construction

The construction of the 1,2,4-triazine ring system itself is a fundamental aspect of synthesizing the target compound. Various cyclization strategies have been developed to form this heterocyclic core.

One common approach involves the reaction of α-dicarbonyl compounds with amidrazones. For the synthesis of 6-phenyl-1,2,4-triazines, phenylglyoxal (B86788) can be reacted with an appropriate amidrazone. Subsequent functional group manipulation would then be required to introduce the chloro substituent at the 3-position.

Another significant cyclization method is the reaction between 1,2-dicarbonyl compounds and hydrazides. For instance, the condensation of benzil (B1666583) with a hydrazide derivative in the presence of ammonium (B1175870) acetate and acetic acid can yield a trisubstituted 1,2,4-triazine, which can be further modified.

Recent advancements have also explored redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts to furnish 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org This method offers a flexible approach, allowing for the late-stage introduction of substituents at either the C3 or C6 position. organic-chemistry.org

Advanced Synthetic Strategies

Modern synthetic chemistry continually seeks to improve upon established methods by enhancing efficiency, selectivity, and sustainability. The synthesis of this compound has also benefited from such innovative approaches.

Regioselective Synthesis Approaches

Achieving regioselectivity is crucial when multiple reactive sites are present in a molecule. In the synthesis of substituted 1,2,4-triazines, controlling the position of substituents is paramount. For instance, in the cyclization reactions, the choice of starting materials and reaction conditions can dictate the final arrangement of the phenyl and chloro groups. The development of methods that provide high regioselectivity for the 1,4-disubstituted product over the 1,5-disubstituted isomer in cycloaddition reactions is an area of active research. nih.gov

Novel Precursors and Starting Materials

The exploration of novel precursors and starting materials has opened new avenues for the synthesis of 1,2,4-triazines. For example, the use of N-acylhydrazones and N-sulfonyl-1,2,3-triazoles in rhodium-catalyzed reactions provides a pathway to 3,6-disubstituted and 3,5,6-trisubstituted-1,2,4-triazines through intramolecular cyclization under mild conditions. organic-chemistry.org The reaction of 3-X-6-phenyl-1,2,4-triazines (where X can be a leaving group like SMe, SPh, or SO2Ph) with nucleophiles such as phenylacetonitrile (B145931) anion has also been investigated, leading to ring transformation products. researchgate.net

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic protocols to minimize environmental impact. For the synthesis of triazine derivatives, this includes the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. chim.itresearchgate.net For instance, the synthesis of 2,4-diamino-1,3,5-triazines has been efficiently achieved using microwave irradiation under solvent-free conditions. chim.it Sonochemical methods, which utilize ultrasound to promote reactions, also represent a green approach. nih.govmdpi.com These methods can often be performed in water as a solvent, further enhancing their eco-friendly profile. nih.gov The use of recyclable catalysts, such as acidic ionic liquids, in a one-pot synthesis of triazine derivatives also aligns with green chemistry principles by reducing waste and allowing for catalyst reuse. google.com

Table 2: Advanced Synthetic Approaches

| Strategy | Key Features | Example | Reference |

|---|---|---|---|

| Regioselective Synthesis | Control over substituent positioning | 1,3-dipolar cycloaddition with high regioselectivity for 1,4-disubstituted products. nih.gov | nih.gov |

| Novel Precursors | Use of unconventional starting materials | Rhodium-catalyzed reaction of N-acylhydrazones and N-sulfonyl-1,2,3-triazoles. organic-chemistry.org | organic-chemistry.org |

Reactivity and Mechanistic Studies of 3 Chloro 6 Phenyl 1,2,4 Triazine

Nucleophilic Substitution Reactions at the C-3 Position

The chlorine atom at the C-3 position of 3-chloro-6-phenyl-1,2,4-triazine is readily displaced by a variety of nucleophiles. These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The general scheme involves the attack of a nucleophile on the electron-deficient C-3 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to yield the substituted product.

Reaction with Nitrogen-based Nucleophiles (Amines, Hydrazines)

The reaction of this compound with nitrogen-based nucleophiles, such as amines and hydrazines, is a common method for introducing nitrogen-containing functional groups onto the triazine core. Studies have shown that the reaction with ammonia (B1221849) and various primary and secondary amines proceeds to give the corresponding 3-amino-6-phenyl-1,2,4-triazine derivatives. researchgate.net

NMR studies have indicated that at low temperatures, the initial attack of amines like ammonia and dimethylamine (B145610) occurs at the C-5 position of the triazine ring. researchgate.net However, upon warming, this kinetically favored adduct can rearrange to the thermodynamically more stable C-3 substituted product. researchgate.net This suggests a complex reaction pathway that can be influenced by temperature. The amination to form 3-amino-6-phenyl-1,2,4-triazine is proposed to occur via an SN(AE) mechanism, involving the isomerization of a C-5 σ-adduct to a C-3 σ-adduct. researchgate.net

| Nucleophile | Product |

| Ammonia | 3-Amino-6-phenyl-1,2,4-triazine |

| Methylamine | 3-(Methylamino)-6-phenyl-1,2,4-triazine |

| Dimethylamine | 3-(Dimethylamino)-6-phenyl-1,2,4-triazine |

Reaction with Oxygen-based Nucleophiles (Alkoxides)

Oxygen-based nucleophiles, such as alkoxides, readily react with this compound to form 3-alkoxy-6-phenyl-1,2,4-triazines. These reactions are typically carried out by treating the chloro-triazine with the corresponding alcohol in the presence of a base, which generates the alkoxide in situ. The ease of this substitution allows for the synthesis of a variety of ether-linked triazine derivatives.

| Nucleophile | Product |

| Methoxide | 3-Methoxy-6-phenyl-1,2,4-triazine |

| Ethoxide | 3-Ethoxy-6-phenyl-1,2,4-triazine |

| Phenoxide | 3-Phenoxy-6-phenyl-1,2,4-triazine |

Reaction with Sulfur-based Nucleophiles (Thiols)

The chlorine atom at the C-3 position can also be displaced by sulfur-based nucleophiles, such as thiols. These reactions, typically performed in the presence of a base to generate the thiolate anion, lead to the formation of 3-(alkylthio)- or 3-(arylthio)-6-phenyl-1,2,4-triazines. The resulting thioether derivatives are valuable precursors for further synthetic transformations. For instance, oxidation of the sulfide (B99878) can lead to the corresponding sulfoxides and sulfones, which are also of synthetic interest. researchgate.net

| Nucleophile | Product |

| Ethanethiol | 3-(Ethylthio)-6-phenyl-1,2,4-triazine |

| Thiophenol | 3-(Phenylthio)-6-phenyl-1,2,4-triazine |

Reaction with Carbon-based Nucleophiles (Carbanions, Grignard Reagents)

The reaction of this compound with carbon-based nucleophiles, including carbanions and Grignard reagents, is more complex and can lead to a variety of products depending on the nature of the nucleophile and the reaction conditions.

A key feature of the reaction with strong carbon nucleophiles is the competition between direct nucleophilic substitution at the C-3 position and addition to other positions on the triazine ring, most notably the C-5 position. researchgate.net Studies have shown that with certain carbanions, such as the phenylacetonitrile (B145931) anion, the initial attack occurs at the C-5 position. researchgate.net This can be followed by a ring-opening and recyclization sequence, known as the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism, leading to the formation of a different heterocyclic system, such as a 3-aminopyridazine (B1208633). researchgate.net

The distribution of products in the reaction of this compound with carbon nucleophiles is highly dependent on the reaction conditions, including the solvent and temperature. For example, the reaction of 3-substituted-6-phenyl-1,2,4-triazines with the phenylacetonitrile anion in DMF can yield a mixture of a ring-transformed product (3-amino-4,6-diphenylpyridazine), a covalent addition product at the C-5 position, and an ipso-substitution product at the C-3 position. researchgate.net In contrast, carrying out the same reaction in DMA can lead exclusively to the formation of the addition products in high yields. researchgate.net These findings highlight the delicate balance between different reaction pathways and the ability to steer the reaction towards a desired product by carefully controlling the experimental parameters.

| Carbon Nucleophile | Reaction Conditions | Major Product(s) |

| Phenylacetonitrile anion | DMF | 3-Amino-4,6-diphenylpyridazine, C-5 addition product, C-3 substitution product |

| Phenylacetonitrile anion | DMA | C-5 addition product |

Metal-Catalyzed Coupling Reactions Involving the C-Cl Bond

The chlorine atom at the C-3 position of this compound serves as a leaving group, enabling various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. fishersci.co.uklibretexts.org For heteroaryl chlorides like this compound, the choice of catalyst, ligand, and base is crucial for achieving high efficiency. fishersci.co.ukorganic-chemistry.org Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or bulkier, more electron-rich phosphines are often employed. organic-chemistry.orgrsc.org The reaction of 6-chloro-1,3,5-triazine-2,4-diamine (B21410) with phenylboronic acid exemplifies a similar transformation within the triazine family. researchgate.net The general mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-chloroanisole | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 78% nih.gov |

| 3-chloropyridine | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 91% nih.gov |

| 2-chloro-p-xylene | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 70% nih.gov |

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed to avoid issues like alkyne homocoupling. organic-chemistry.orgnih.gov The reaction with this compound would involve the coupling of a terminal alkyne at the C-3 position. The process generally starts with the formation of a copper(I) acetylide, which then undergoes transmetalation to a Pd(II) intermediate, followed by reductive elimination. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It has largely replaced harsher traditional methods. wikipedia.org The reaction of this compound with primary or secondary amines would yield 3-amino-6-phenyl-1,2,4-triazine derivatives. The catalytic cycle involves the oxidative addition of palladium to the aryl chloride, formation of a palladium-amido complex, and reductive elimination of the final product. wikipedia.org The choice of phosphine ligand is critical and has evolved over time to allow for the coupling of a wide range of amines under milder conditions. wikipedia.orgorganic-chemistry.org

Covalent Addition Reactions to the Triazine Ring

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes it susceptible to nucleophilic attack, leading to the formation of covalent adducts.

Formation of σ-Adducts (e.g., Dihydrotriazine Derivatives)

Nucleophiles can add to the carbon atoms of the 1,2,4-triazine ring, resulting in the formation of stable or transient σ-adducts, often referred to as dihydrotriazine derivatives. pnrjournal.com For instance, the addition of CH-active compounds to 6-aryl-1,2,4-triazine 4-oxides has been shown to form cyclic C(5)-σH adducts under kinetic control. researchgate.net The formation of these adducts represents a key mechanistic step in many reactions of 1,2,4-triazines. The synthesis of 3,6-dihydro-1,3,5-triazine derivatives has been achieved by reacting a biguanide (B1667054) with acetaldehyde (B116499) in the presence of a base under mild conditions. google.com

Site Selectivity of Nucleophilic Attack (C-5 vs. C-3)

In this compound, there are two primary sites for nucleophilic attack on the ring: the C-5 position and the C-3 position (which also bears the chloro substituent). The regioselectivity of this attack is influenced by both electronic and steric factors. Simple 3-substituted triazines are known to be susceptible to nucleophilic attack at the C-5 position, followed by the C-6 position. nih.govacs.org However, the presence of the chloro group at C-3 offers a site for nucleophilic aromatic substitution (SNAr). In reactions with certain carbanions, competition between substitution at C-5 and ring contraction pathways has been observed. The outcome can be directed by the choice of solvent and temperature.

The introduction of an N-oxide group into the 1,2,4-triazine ring significantly alters its reactivity and can direct nucleophilic attack. researchgate.net Studies on 1,2,4-triazine 4-oxides have shown that nucleophilic addition often occurs at the C-5 position. researchgate.net For this compound, a nucleophile could either add to the C-5 position, forming a σ-adduct, or displace the chloride at the C-3 position via an SNAr mechanism. The relative rates of these two pathways depend on the nature of the nucleophile, the reaction conditions, and the electronic properties of the triazine ring.

Isomerization and Rearrangement of Adducts

The initially formed σ-adducts can be intermediates that undergo further transformations. These transformations can include isomerization, where the adduct rearranges to a more stable form, or elimination of a leaving group to restore aromaticity. In some cases, the adducts can participate in more complex rearrangement pathways, leading to different heterocyclic systems. For example, the reaction of some 1,2,4-triazines with organolithium reagents can lead to zwitterionic structures or undergo substitution depending on the specific reactants and conditions. rsc.org

Ring Transformation and Contraction Pathways

The 1,2,4-triazine ring can undergo significant structural changes upon reaction with nucleophiles, including transformations into other heterocyclic systems.

ANRORC Mechanism in 1,2,4-Triazine Chemistry

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway for nucleophilic substitution in heterocyclic chemistry, particularly with pyrimidines. wikipedia.org This mechanism provides an alternative to the standard SNAr pathway. The process involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an acyclic intermediate. This intermediate then undergoes rotation and subsequent ring closure to form a new heterocyclic ring, often with the expulsion of a leaving group. wikipedia.org

While extensively studied in pyrimidines, the ANRORC mechanism is also relevant to 1,2,4-triazine chemistry. wikipedia.org For example, the reaction of 5-phenyl-1,2,4-triazine with potassium amide leads to a ring rearrangement to form 6-phenyl-2,4-diamino-1,3,5-triazine. researchgate.net This type of transformation, where the substituent appears to migrate, is a hallmark of the ANRORC mechanism. In the case of this compound, a strong nucleophile like an amide ion could potentially initiate an ANRORC-type process, leading to ring-opened intermediates and subsequent formation of a rearranged product. This pathway competes with direct nucleophilic substitution at the C-3 or C-5 positions.

Conversion to Pyrazole (B372694) Derivatives

The transformation of 1,2,4-triazines into pyrazoles is a well-established synthetic route, often involving reaction with hydrazine (B178648) derivatives. mdpi.commdpi.com In the case of this compound, treatment with hydrazine can lead to the formation of pyrazole derivatives through a ring-opening and recyclization mechanism. rsc.orgrsc.org

The reaction is initiated by the nucleophilic attack of hydrazine at a carbon atom of the triazine ring. rsc.org This is followed by cleavage of the triazine ring and subsequent intramolecular condensation to form the more stable pyrazole ring. mdpi.comnih.gov The specific isomer of the resulting pyrazole can be influenced by the reaction conditions and the substitution pattern of the starting triazine. mdpi.com

For instance, the reaction of this compound with hydrazine hydrate (B1144303) can yield 3-(2-aminophenyl)-4H-1,2,4-triazole, which can exist in equilibrium with its pyrazole tautomer. rsc.org The reaction conditions, such as temperature and the presence of a sealed tube, can influence the product distribution. rsc.org

A variety of substituted pyrazoles can be synthesized using this general approach, with different hydrazine derivatives and reaction conditions leading to a diverse range of products. mdpi.comnih.govorganic-chemistry.org

Table 1: Examples of Reagents for Pyrazole Synthesis from 1,2,4-Triazines

| Reagent | Product Type | Reference |

| Hydrazine Hydrate | 3-(2-aminophenyl)-4H-1,2,4-triazoles/pyrazoles | rsc.org |

| Phenylhydrazine | Substituted (pyrazol-4-ylidenehydrazino)imidazoles | rsc.org |

| Various Hydrazine Salts | 3,6-disubstituted-1,2,4-triazines | organic-chemistry.org |

Other Heterocycle Ring Interconversions

Beyond the formation of pyrazoles, this compound can undergo ring transformations to yield other heterocyclic systems. These reactions often proceed through an addition of a nucleophile followed by ring opening and recyclization (ANRORC) mechanism. researchgate.net

For example, the reaction of this compound with carbon nucleophiles, such as the phenylacetonitrile anion, can lead to the formation of 3-aminopyridazines. researchgate.net This transformation involves the initial attack of the nucleophile at the C5 position of the triazine ring, followed by ring opening and subsequent intramolecular cyclization. researchgate.net

Furthermore, 1,2,4-triazines can be utilized in inverse electron demand Diels-Alder reactions with electron-rich dienophiles. wikipedia.org This reaction typically results in the formation of a bicyclic intermediate, which then extrudes a molecule of nitrogen gas to yield a new aromatic ring, such as a pyridine. wikipedia.org

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group attached to the 1,2,4-triazine ring can undergo electrophilic aromatic substitution (EAS) reactions, although the reactivity is influenced by the electron-withdrawing nature of the triazine ring. wikipedia.org The triazine ring deactivates the phenyl ring towards electrophilic attack, making the reaction conditions for EAS more stringent compared to benzene. wikipedia.org

Common EAS reactions include nitration and sulfonation. masterorganicchemistry.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Sulfonation is achieved using fuming sulfuric acid (a mixture of SO₃ and H₂SO₄), where the active electrophile is protonated sulfur trioxide (HSO₃⁺). masterorganicchemistry.com

The position of substitution on the phenyl ring (ortho, meta, or para) is directed by the triazine substituent. masterorganicchemistry.com Due to its electron-withdrawing nature, the 1,2,4-triazine ring is a meta-director. wikipedia.org Therefore, electrophilic substitution will predominantly occur at the meta position of the phenyl ring.

Oxidation and Reduction Chemistry of the Triazine Core

The 1,2,4-triazine ring can undergo both oxidation and reduction reactions. Oxidation of the triazine ring can lead to the formation of N-oxides. For example, oxidation of 6-acetyl-1,2,4-triazine can yield 1,2,4-triazin-6-yl-glyoxal. koreascience.kr

The reduction of the 1,2,4-triazine ring can lead to dihydro- or tetrahydro-1,2,4-triazine derivatives. nih.gov Chemical reduction of 2,4,6-tricyano-1,3,5-triazine has been shown to form an unstable radical anion that can dimerize. nih.gov The specific reduction products depend on the reducing agent and the reaction conditions. The synthesis of 1,4-dihydrobenzo[e] organic-chemistry.orgacs.orgnih.govtriazines can be achieved through the oxidative cyclization of amidrazones. nih.gov

1,3-Dipolar Cycloaddition Reactions of 1,2,4-Triazinium Ylides

1,2,4-Triazines can be converted into 1-alkyl-1,2,4-triazinium salts by alkylation. acs.orgnih.govacs.org These salts serve as precursors for 1,2,4-triazinium ylides, which are 1,3-dipoles. These ylides can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as electron-poor alkenes and alkynes. acs.orgnih.govwikipedia.org

This reaction provides a powerful method for the synthesis of fused heterocyclic systems, particularly pyrrolo[2,1-f] organic-chemistry.orgacs.orgnih.govtriazines. acs.orgnih.govacs.org The cycloaddition of the in situ generated triazinium ylides with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleimides proceeds to give polysubstituted pyrrolotriazines in a single step. acs.orgacs.org The regioselectivity and diastereoselectivity of these cycloadditions can often be controlled. acs.org

Derivatization and Functionalization Strategies for 3 Chloro 6 Phenyl 1,2,4 Triazine

Introduction of Diverse Functional Groups at C-3

The chlorine atom at the C-3 position of the 1,2,4-triazine (B1199460) ring is the most reactive site for nucleophilic substitution. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a wide variety of functional groups. The electron-withdrawing nature of the adjacent nitrogen atoms in the triazine ring facilitates the displacement of the chloride ion by a range of nucleophiles. nih.govnih.govmdpi.comzenodo.org

Commonly, this transformation is achieved by reacting 3-chloro-6-phenyl-1,2,4-triazine with nucleophiles such as amines, alcohols, and thiols. nih.govmdpi.com For instance, treatment with various primary and secondary amines leads to the corresponding 3-amino-6-phenyl-1,2,4-triazine derivatives. Similarly, reaction with alkoxides or phenoxides yields 3-alkoxy- or 3-aryloxy-6-phenyl-1,2,4-triazines, while thiolates produce 3-thioether derivatives. The reaction conditions for these substitutions are generally mild, often proceeding at room temperature or with gentle heating in the presence of a base to neutralize the liberated hydrochloric acid. nih.gov

The reactivity at the C-3 position can be modulated. For example, the sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) demonstrates a decrease in reactivity with each substitution, a principle that also applies to the derivatization of chlorotriazines. nih.govmdpi.com This controlled reactivity allows for the selective introduction of different nucleophiles.

Furthermore, more complex functionalities can be introduced. For example, the reaction with hydrazine (B178648) hydrate (B1144303) can yield 3-hydrazinyl-6-phenyl-1,2,4-triazine, a key intermediate for the synthesis of fused triazolo-triazine systems. reading.ac.uk The resulting hydrazinyl derivative can then undergo cyclization with various reagents to form a new five-membered ring fused to the triazine core.

The table below summarizes some examples of nucleophilic substitution reactions at the C-3 position of this compound.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH2 | 3-Amino-6-phenyl-1,2,4-triazine |

| Alcohol | R-OH | 3-Alkoxy-6-phenyl-1,2,4-triazine |

| Thiol | R-SH | 3-Thio-6-phenyl-1,2,4-triazine |

| Hydrazine | NH2NH2 | 3-Hydrazinyl-6-phenyl-1,2,4-triazine |

Functionalization of the Phenyl Substituent

While the C-3 position is the primary site for initial derivatization, the phenyl group at the C-6 position offers further opportunities for functionalization. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl ring. These reactions typically require harsher conditions compared to the nucleophilic substitution at C-3.

For example, nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro group can then be reduced to an amino group, which can be further modified through diazotization and subsequent reactions. Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst. These modifications introduce new functional handles that can be used for further synthetic transformations, such as cross-coupling reactions.

The position of substitution on the phenyl ring (ortho, meta, or para) will be directed by the electronic nature of the 1,2,4-triazine ring and any existing substituents on the phenyl group.

The table below provides examples of functionalization reactions on the phenyl substituent.

| Reaction | Reagents | Product Feature |

| Nitration | HNO3/H2SO4 | Nitrophenyl-substituted triazine |

| Halogenation | Br2/FeBr3 | Bromophenyl-substituted triazine |

| Reduction of Nitro Group | H2/Pd-C | Aminophenyl-substituted triazine |

Design and Synthesis of Fused Polycyclic Systems

A significant application of this compound and its derivatives is in the construction of fused polycyclic systems. These reactions often involve the initial introduction of a suitable functional group at the C-3 position, followed by an intramolecular cyclization reaction.

Imidazo[1,2-b] nih.govresearchgate.netbeilstein-journals.orgtriazines can be synthesized from this compound. semanticscholar.org A common route involves the reaction of the chlorotriazine with an amino alcohol, such as 2-aminoethanol. The initial nucleophilic substitution at C-3 is followed by an intramolecular cyclization, where the hydroxyl group attacks a nitrogen atom of the triazine ring, leading to the formation of the fused imidazole (B134444) ring. semanticscholar.org Alternative strategies involve the use of α-haloketones reacting with 3-amino-1,2,4-triazines.

The synthesis of pyrimido[1,2-b] nih.govresearchgate.netbeilstein-journals.orgtriazines can be achieved through various cyclization strategies. nih.govrsc.org One approach involves the reaction of 3-amino-1,2,4-triazines with β-dicarbonyl compounds or their equivalents. For instance, reacting 3-amino-6-phenyl-1,2,4-triazine with a 1,3-dielectrophile like malondialdehyde or its synthetic equivalent would lead to the formation of the fused pyrimidine (B1678525) ring. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.

The synthesis of triazolothiones, specifically triazolo[3,4-b] nih.govbeilstein-journals.orgnih.govthiadiazines, can be accomplished starting from 4-amino-3-mercapto-1,2,4-triazole derivatives. nih.gov While not a direct functionalization of this compound, the synthesis of the necessary triazole precursors can be related to triazine chemistry. For example, the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with α-haloketones, such as phenacyl bromide, can lead to the formation of the fused thiadiazine ring. nih.gov

The synthesis of triazolopyridazines from this compound is less direct and often involves the transformation of the triazine ring itself. However, related fused systems like triazolo[4,3-b] nih.govresearchgate.netbeilstein-journals.orgtriazines can be synthesized. reading.ac.uk This typically involves the reaction of a 3-hydrazinyl-1,2,4-triazine with a one-carbon synthon, such as an orthoester or a carboxylic acid derivative. The hydrazinyl group, introduced by reacting this compound with hydrazine, acts as the key functionality for the subsequent cyclization to form the fused triazole ring. reading.ac.uk

The table below summarizes the key starting materials and general reaction types for the synthesis of these fused systems.

| Fused System | Key Intermediate | General Reaction Type |

| Imidazotriazine | 3-(2-Hydroxyethylamino)-6-phenyl-1,2,4-triazine | Intramolecular cyclization |

| Pyrimidotriazine | 3-Amino-6-phenyl-1,2,4-triazine | Condensation with a 1,3-dielectrophile |

| Triazolothione | 4-Amino-3-mercapto-1,2,4-triazole derivative | Condensation with an α-haloketone |

| Triazolopyridazine (related Triazolotriazine) | 3-Hydrazinyl-6-phenyl-1,2,4-triazine | Cyclization with a one-carbon synthon |

Synthesis of Modified Triazine Scaffolds

The modification of the this compound core is predominantly achieved through the substitution of the chlorine atom at the 3-position. This is readily accomplished via nucleophilic aromatic substitution reactions, with a particular emphasis on palladium-catalyzed cross-coupling reactions, which offer a powerful and versatile toolkit for the introduction of a diverse range of substituents.

One of the most widely employed methods for the introduction of new carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgresearchgate.netchemicalbook.comuni.lu This reaction typically involves the palladium-catalyzed coupling of the chloro-triazine with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners. For instance, the coupling of various chloropyridines with phenylboronic acids has been successfully demonstrated, providing a blueprint for the arylation of the this compound scaffold. researchgate.net While specific examples for the target molecule are not extensively detailed in the provided literature, the general applicability of this methodology to other chloro-triazines suggests its high potential. chemicalbook.com

Similarly, the Buchwald-Hartwig amination has emerged as a robust method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 3-position of the triazine ring. nih.govnih.gov This palladium-catalyzed reaction offers a significant advantage over classical methods, which often require harsh conditions. The optimization of reaction conditions, including the selection of the palladium precatalyst, phosphine (B1218219) ligand, solvent, and base, is critical for efficient coupling. nih.gov Studies on the amination of bromobenzene (B47551) with secondary amines have shown that non-polar solvents and strong organic bases or cesium carbonate often provide the best results. nih.gov These findings provide a solid foundation for developing efficient protocols for the amination of this compound.

The following table summarizes representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on related chloro-heterocyclic compounds, which can be adapted for the derivatization of this compound.

| Reaction Type | Catalyst System | Base | Solvent | Temperature | Reactant | Product | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 60 °C | Bromobenzene, Phenylboronic acid | Biphenyl | researchgate.net |

| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | Room Temp. | Bromobenzene, Secondary Amine | N-Aryl Amine | nih.gov |

Stereoselective Derivatization Approaches

The introduction of chirality into the 1,2,4-triazine scaffold is a significant area of research, as it can lead to the development of compounds with specific biological activities. Stereoselective derivatization aims to control the three-dimensional arrangement of atoms in the final product, leading to the preferential formation of one stereoisomer over others.

One promising approach to achieve stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the course of a subsequent reaction to favor the formation of a specific stereoisomer. For instance, the asymmetric synthesis of 4,5-dihydro-1H- researchgate.netnih.govnih.gov-triazoline derivatives has been achieved using acetylated glucose Schiff bases as chiral scaffolds. nih.gov This strategy relies on the inherited chirality of the carbohydrate to control the stereochemical outcome of the reaction.

Another strategy involves the use of chiral catalysts in conjunction with the derivatization reaction. While specific examples for the stereoselective derivatization of this compound are not abundant in the provided search results, the development of catalytic stereoselective synthesis of chiral diols provides a conceptual framework. nih.gov In these reactions, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the approach of the reactants and leads to the formation of an enantioenriched product. The screening of various chiral ligands is often necessary to identify the most effective one for a particular transformation. nih.gov

The following table outlines conceptual strategies for the stereoselective derivatization of this compound.

| Strategy | Description | Key Components | Potential Application | Reference |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a subsequent reaction. | Chiral amines, alcohols, or other functional groups that can react with the triazine. | Synthesis of enantiomerically enriched triazine derivatives with defined stereocenters. | nih.gov |

| Chiral Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | Chiral phosphine ligands, bis(oxazoline) ligands in combination with a metal catalyst (e.g., Palladium, Copper). | Enantioselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce chiral substituents. | nih.gov |

Further research into the application of these and other stereoselective methods to this compound is expected to open up new avenues for the synthesis of novel and functionally diverse molecules.

Applications of 3 Chloro 6 Phenyl 1,2,4 Triazine in Advanced Synthetic Chemistry

Utilization as a Versatile Building Block in Complex Molecule Synthesis

3-Chloro-6-phenyl-1,2,4-triazine serves as a fundamental building block in the construction of a wide array of complex organic molecules. Its reactivity, primarily centered around the chlorine atom, allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This versatility is crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The phenyl group also offers a site for further functionalization, adding to the compound's utility as a scaffold in molecular design.

Role as a Key Intermediate in Multi-step Organic Transformations

In the realm of multi-step organic synthesis, this compound often plays the role of a key intermediate. cymitquimica.com Its presence in a synthetic pathway allows for strategic bond formations and molecular elaborations that would be otherwise challenging to achieve. The triazine ring itself can be a target for various transformations, including ring-opening and rearrangement reactions, leading to the formation of different heterocyclic systems. This adaptability makes it an important tool for synthetic chemists aiming to construct intricate molecular architectures. For instance, it has been shown to react with alkylamines at low temperatures. cymitquimica.com

Precursor for Advanced Heterocyclic Scaffolds

The 1,2,4-triazine (B1199460) core of this compound is a precursor to a variety of advanced heterocyclic scaffolds. ijpsr.infonih.gov Through controlled chemical reactions, the triazine ring can be modified or used as a template to construct fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials. For example, derivatives of 1,2,4-triazine have been investigated for their potential as antimicrobial and antitumor agents. The ability to generate diverse and complex heterocyclic structures from a readily available starting material underscores the importance of this compound in modern synthetic chemistry. mdpi.com

Application in Ligand Synthesis for Catalysis

The nitrogen atoms within the 1,2,4-triazine ring of this compound make it an attractive candidate for the synthesis of ligands for catalysis. cymitquimica.com By strategically modifying the substituents on the triazine core, chemists can design and synthesize ligands with specific electronic and steric properties. These ligands can then be coordinated to metal centers to create catalysts for a variety of organic transformations. The development of new and efficient catalysts is a cornerstone of green chemistry and sustainable industrial processes, and triazine-based ligands derived from this compound show promise in this area.

Reagent in Activation and Functional Group Interconversion

Beyond its role as a structural component, this compound and its derivatives can also function as reagents to facilitate specific chemical transformations. The chlorine atom can act as a leaving group, enabling the activation of other molecules for subsequent reactions. This is particularly useful in functional group interconversions, where one functional group is transformed into another. For example, related chloro-triazine compounds are used to convert carboxylic acids into more reactive species like acid chlorides or esters. While direct evidence for this compound in this specific role is less documented, the reactivity of the chloro-triazine moiety is a well-established principle in organic synthesis. For instance, 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) is a known related compound used in synthetic chemistry. matrix-fine-chemicals.com

Synthesis of Chiral Derivatives for Enantio-separation

The synthesis of chiral derivatives from achiral starting materials is a critical area of research, particularly for the pharmaceutical industry. While direct applications of this compound in this area are not extensively reported, the broader class of chlorotriazines has been successfully employed in the synthesis of chiral derivatives for enantio-separation. By reacting a chlorotriazine with a chiral auxiliary, a diastereomeric mixture is formed which can then be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically pure triazine derivative. This principle could potentially be applied to this compound to access chiral building blocks for asymmetric synthesis.

Computational and Theoretical Investigations of 3 Chloro 6 Phenyl 1,2,4 Triazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, reaction energies, and spectroscopic properties with a good balance between accuracy and computational cost.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. For 3-chloro-6-phenyl-1,2,4-triazine, studies have focused on its reactions with nucleophiles.

Experimental and theoretical evidence has shown that the reaction of this compound with carbon nucleophiles, such as phenylacetonitrile (B145931) anion, proceeds via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.net NMR studies have indicated that the initial nucleophilic attack preferentially occurs at the C-5 position of the triazine ring. researchgate.net This initial addition leads to the formation of a σ-adduct, which then undergoes ring opening through the cleavage of the N4-C5 bond. The resulting open-chain intermediate subsequently undergoes an intramolecular ring closure to form a 3-aminopyridazine (B1208633) derivative. researchgate.net

While detailed transition state structures and their corresponding energies for these specific reactions are not extensively reported in the literature, DFT methods are the standard approach to calculate them. Such calculations would involve locating the transition state geometry for each step (nucleophilic addition, ring opening, and ring closure) and calculating the activation energy barriers, providing a quantitative understanding of the reaction kinetics. For instance, in related triazine systems, DFT has been used to elucidate reaction mechanisms, such as the reaction of 1,2,3-triazines with phenols, which was found to proceed through a concerted SNAr pathway. acs.org

Table 1: Mechanistic Steps in the ANRORC Reaction of this compound

| Step | Description | Key Intermediate/Transition State |

| 1 | Nucleophilic Attack | Formation of a σ-adduct at the C-5 position. |

| 2 | Ring Opening | Cleavage of the N4-C5 bond to form an open-chain intermediate. |

| 3 | Ring Closure | Intramolecular cyclization to yield the final pyridazine (B1198779) product. |

Regioselectivity, the preference for reaction at one site over another, is a critical aspect of the chemistry of substituted triazines. In the case of this compound, the triazine ring presents multiple potential sites for nucleophilic attack. As mentioned, experimental evidence points to the C-5 position as the preferred site for the initial attack by various nucleophiles. researchgate.net

DFT calculations can provide a quantitative explanation for this observed regioselectivity. By calculating the energies of the intermediates and transition states for nucleophilic attack at different positions (e.g., C-3, C-5, and C-6), a clear picture of the most favorable reaction pathway can be obtained. Factors influencing regioselectivity, such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals, can also be analyzed. nih.gov For instance, in a study on the alkylation of 1,2,4-triazole-3-thiones, DFT calculations were successfully used to predict the regioselectivity of the reaction. uzhnu.edu.ua

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated using DFT. In reactions where chiral centers are formed, DFT can be used to calculate the energies of the diastereomeric transition states, allowing for the prediction of the major stereoisomer. For example, in the reaction of 3-substituted 6-phenyl-1,2,4-triazines with phenylacetonitrile anion in certain solvents, diastereomeric mixtures of the dihydro-1,2,4-triazine products were obtained, indicating the potential for stereochemical outcomes that could be analyzed computationally. researchgate.net

The electronic structure of this compound dictates its reactivity. DFT calculations provide valuable information about its electronic properties, including the distribution of electron density and the nature of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com

For related 1,2,4-triazine (B1199460) derivatives, DFT studies at the B3LYP level of theory have been used to calculate these parameters. nih.govnih.gov These studies show that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the triazine ring. rsc.org For this compound, the electron-withdrawing nature of the chlorine atom and the triazine ring itself would be expected to lower the LUMO energy, making it susceptible to nucleophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and chemical softness (S), can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 2: Calculated Electronic Properties for a Generic Phenyl-Substituted 1,2,4-Triazine Derivative (Illustrative)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (Eg) | ELUMO - EHOMO | 4.7 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |

Note: These are illustrative values and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations in Reaction Mechanisms

While DFT is excellent for studying static structures and reaction pathways at 0 K, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including solvent effects and conformational changes. mdpi.com

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational methods that aim to correlate the chemical structure of a series of compounds with their measured reactivity or selectivity. nih.gov These models are typically developed using a set of molecular descriptors calculated from the chemical structures and statistical methods like multiple linear regression or machine learning algorithms.

For a series of s-triazine derivatives, a QSRR study has been conducted to model their retention behavior in chromatography, which is related to their lipophilicity. nih.gov This study successfully established a relationship between retention constants and theoretically calculated descriptors for lipophilicity and solubility.

While a specific QSRR/QSSR study for this compound and its derivatives is not found in the literature, this approach could be highly valuable. By synthesizing a library of related compounds with varying substituents on the phenyl ring and measuring their reaction rates or regioselectivity in a particular reaction, a predictive QSRR or QSSR model could be developed. Such a model would be a powerful tool for designing new 1,2,4-triazine derivatives with desired reactivity and selectivity profiles for various applications.

Conformational Analysis and Geometrical Optimizations

The three-dimensional structure of this compound, including the relative orientation of the phenyl group with respect to the triazine ring, can significantly influence its reactivity and physical properties. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers for their interconversion.

DFT calculations are the primary tool for performing conformational analysis and geometrical optimizations. For related phenyl-substituted triazines, DFT studies have shown that the phenyl ring is often twisted out of the plane of the triazine ring. mdpi.com The degree of this torsion angle is a result of the balance between steric hindrance and the electronic effects of conjugation.

For this compound, a geometrical optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would provide the most stable conformation, including bond lengths, bond angles, and dihedral angles. mdpi.com A potential energy surface scan, where the dihedral angle between the phenyl and triazine rings is systematically varied, would reveal the rotational barrier and any other stable or metastable conformers. dergipark.org.tr Such information is crucial for understanding the molecule's shape and how it interacts with other molecules.

Prediction of Spectroscopic Properties (beyond basic identification)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, moving beyond simple identification to provide a deeper understanding of its electronic and vibrational characteristics. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in this regard. nih.gov These theoretical calculations can predict a range of spectroscopic data, including infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra (UV-Vis), which are crucial for characterizing the molecule's structure and behavior.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational spectra for triazine derivatives are typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)). nih.gov These calculations yield predicted wavenumbers and intensities for the fundamental vibrational modes of the molecule. The potential energy distribution (PED) analysis can then be used to assign these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes of the triazine ring, the phenyl group, and the C-Cl bond. chemrxiv.orgnih.gov

For this compound, key predicted vibrational frequencies would include:

C-H stretching modes of the phenyl group.

C=N and C=C stretching vibrations within the triazine and phenyl rings.

N=N stretching of the triazine ring.

C-Cl stretching mode , which is a characteristic vibration.

Ring breathing and deformation modes for both the phenyl and triazine rings.

A comparison between the computed and experimental spectra can help in the detailed assignment of the experimental vibrational bands. Discrepancies between the two can often be accounted for by scaling the calculated frequencies, which corrects for the approximations inherent in the theoretical methods and the effects of the molecule's environment in the experimental measurement.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenyl C-H Stretch | 3100 - 3000 |

| Triazine C=N Stretch | 1650 - 1500 |

| Phenyl C=C Stretch | 1600 - 1450 |

| Triazine Ring Breathing | 1000 - 950 |

| C-Cl Stretch | 800 - 600 |

Note: The data in this table is hypothetical and representative of typical values for similar compounds based on computational studies of related triazine derivatives.

Electronic Spectroscopy (UV-Visible)

The electronic absorption properties of this compound can be predicted using TD-DFT calculations. nih.gov These computations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis of the molecular orbitals involved in these electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the transitions (e.g., π → π* or n → π*). nih.govresearchgate.net

For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to:

π → π transitions* associated with the conjugated system of the phenyl and triazine rings.

n → π transitions* involving the lone pair electrons of the nitrogen atoms in the triazine ring.

The solvent environment can influence the electronic transitions, and computational models can account for this by using solvent models in the calculations.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Major Contribution |

| n → π | ~350 | HOMO -> LUMO |

| π → π | ~280 | HOMO-1 -> LUMO |

| π → π* | ~250 | HOMO -> LUMO+1 |

Note: The data in this table is hypothetical and representative of typical values for similar compounds based on computational studies of related triazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can also predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated, usually with respect to a reference compound like tetramethylsilane (B1202638) (TMS). These predictions are valuable for assigning the signals in the experimental NMR spectra to specific atoms in the molecule.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 3-Chloro-6-phenyl-1,2,4-triazine, with its distinct chemical environments, NMR provides a wealth of information.

Due to the potential for complex spin systems and conformational dynamics, one-dimensional NMR spectra (¹H and ¹³C) may not be sufficient for a complete structural assignment of this compound. Multi-dimensional NMR experiments are employed to resolve ambiguities and confirm connectivity.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton (¹H) and carbon (¹³C) signals, unequivocally assigning which protons are attached to which carbons. For a related, more complex triazine, an HSQC experiment allowed for the definitive assignment of most signals in the ¹³C-NMR spectrum, confirming its structure. tdx.cat Furthermore, homonuclear correlation experiments like the Gradient Double Quantum Coherence Spectroscopy (gDQCOSY) can establish proton-proton coupling networks within the phenyl ring. tdx.cat In substituted 1,3,5-triazines, it has been noted that restricted rotation around the bonds connecting substituents to the triazine ring can lead to complex spectra with broad signals, a phenomenon that could also be investigated using variable temperature NMR studies for this compound. tdx.cat

Table 1: Application of Multi-Dimensional NMR Techniques

| NMR Experiment | Purpose for this compound | Expected Outcome |

| ¹H NMR | Provides information on the number and environment of protons. | Distinct signals for the phenyl group protons and the single proton on the triazine ring. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Signals corresponding to the carbons in the phenyl and triazine rings. |

| COSY | Correlates protons that are coupled to each other. | Cross-peaks showing couplings between adjacent protons on the phenyl ring. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Cross-peaks linking each proton to its attached carbon atom. |

| HMBC | Correlates ¹H and ¹³C nuclei over two to three bonds. | Long-range correlations confirming the connectivity between the phenyl and triazine rings. |

Isotopic labeling, particularly with ¹⁵N, is a powerful tool for probing reaction mechanisms and molecular dynamics. scripps.edu Given that the 1,2,4-triazine (B1199460) ring contains three nitrogen atoms, ¹⁵N NMR can provide specific insights that are otherwise inaccessible. Synthesizing this compound with ¹⁵N-enriched precursors would allow for direct observation of the nitrogen atoms. nih.gov

This approach is crucial for mechanistic studies, such as investigating nucleophilic substitution reactions at the chloro-position. By monitoring the changes in the ¹⁵N chemical shifts, researchers can track the electronic changes occurring at each specific nitrogen atom during a reaction. Furthermore, techniques like Signal Amplification By Reversible Exchange (SABRE) can be used with ¹⁵N-labeled azines to dramatically enhance NMR signal intensity, which is particularly beneficial given the low natural abundance and lower gyromagnetic ratio of ¹⁵N. nih.govnih.gov This enhancement allows for the study of subtle interactions and reaction dynamics that would otherwise be difficult to observe. nih.govnih.gov

X-ray Diffraction (XRD) Crystallography

XRD provides the definitive, atomic-resolution three-dimensional structure of a crystalline solid. This technique is paramount for understanding the exact bond lengths, bond angles, and conformation of this compound.

Table 2: Representative Crystallographic Data from a Related Triazine Complex

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

| a (Å) | 11.3680(8) | mdpi.com |

| b (Å) | 11.1648(8) | mdpi.com |

| c (Å) | 15.8593(11) | mdpi.com |

| β (°) ** | 103.563(2) | mdpi.com |

| Volume (ų) ** | 2190.6(12) | mdpi.com |

| Z | 4 | mdpi.com |

| Note: This data is for the related complex [Cd(BPMT)Br₂] and serves as an example of the type of information obtained from an XRD experiment. |

Beyond defining the molecular structure, XRD data allows for a detailed analysis of the supramolecular assembly. It reveals how molecules of this compound pack together in the solid state, stabilized by a network of non-covalent interactions.

In similar heterocyclic structures, analyses have identified various types of intermolecular contacts, including hydrogen bonds (e.g., N-H···O, C-H···N), π-π stacking interactions between aromatic rings, and halogen interactions (e.g., C-H···Cl). nih.govresearchgate.netnih.gov Hirshfeld surface analysis is a computational tool often applied to crystallographic data to visualize and quantify these intermolecular interactions. mdpi.comnih.gov For this compound, this analysis would map the close contacts between neighboring molecules, highlighting the roles of the nitrogen atoms, the phenyl ring, and the chlorine atom in directing the crystal packing.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Upon ionization, the molecule will generate a molecular ion peak corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the elemental composition. The NIST Chemistry WebBook lists mass spectral data for other chloro-triazine derivatives, which serves as a reference for expected fragmentation. nist.gov In addition to the molecular ion, MS analysis reveals various adducts, such as [M+H]⁺ and [M+Na]⁺. Predicted collision cross-section (CCS) values can also be calculated, providing information about the ion's shape in the gas phase. uni.lu

Table 3: Predicted Mass Spectrometry Data for a Structurally Similar Compound (4-chloro-6-phenyl-1,3,5-triazin-2-amine)

| Adduct | Predicted m/z | Reference |

| [M+H]⁺ | 207.04320 | uni.lu |

| [M+Na]⁺ | 229.02514 | uni.lu |

| [M+K]⁺ | 244.99908 | uni.lu |

| [M-H]⁻ | 205.02864 | uni.lu |

| Note: Data is for C₉H₇ClN₄ and is illustrative for the types of ions expected for this compound (C₉H₆ClN₃). |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₉H₆ClN₃, HRMS provides an exact mass measurement, which is crucial for confirming its identity and differentiating it from isobaric compounds. cymitquimica.com The technique can detect the mass of the protonated molecular ion [M+H]⁺ with precision typically within a few parts per million (ppm). nih.gov

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N). This calculated value serves as a benchmark against which the experimentally determined mass is compared for definitive formula confirmation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆ClN₃ |

| Calculated Exact Mass ([M]) | 191.02499 g/mol |

| Calculated Exact Mass ([M+H]⁺) | 192.03282 g/mol |

| Typical Mass Analyzer | Time-of-Flight (TOF), Orbitrap |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with techniques like electron impact (EI) ionization, provides not only the molecular weight but also a characteristic fragmentation pattern that acts as a molecular fingerprint. The fragmentation of 1,2,4-triazine derivatives often follows predictable pathways that help in confirming the structure. researchgate.net

For this compound, the fragmentation process under electron impact is expected to initiate with the formation of a molecular ion (M⁺•). Subsequent fragmentation events typically involve the cleavage of the weakest bonds and the elimination of stable neutral molecules. A primary and characteristic fragmentation pathway for many triazine heterocycles is the loss of a nitrogen molecule (N₂). e3s-conferences.org Other significant fragmentations would include the loss of the chlorine radical (Cl•) and cleavage of the phenyl group. Analysis of these fragments allows for the piecing together of the original molecular structure. arkat-usa.org

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 191/193 | [C₉H₆ClN₃]⁺• (Molecular Ion) | - |

| 163/165 | [C₉H₆Cl]⁺• | N₂ |

| 156 | [C₉H₆N₃]⁺ | Cl• |

| 128 | [C₉H₆N]⁺ | Cl•, N₂ |

| 102 | [C₈H₆]⁺ (Benzyne) | Cl•, N₂, HCN |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₃HClN₃ |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural components: the phenyl ring, the triazine ring, and the carbon-chlorine bond.

The triazine ring itself is known to produce intense absorption bands in the 1600-1500 cm⁻¹ and 800-700 cm⁻¹ regions. e3s-conferences.org The phenyl group will be identified by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring. The C-Cl bond typically shows a stretching vibration in the fingerprint region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| 1600-1550 | C=N Stretch | 1,2,4-Triazine Ring |

| 1580-1450 | C=C Stretch | Aromatic (Phenyl Ring) |

| 1450-1350 | Ring Stretch | 1,2,4-Triazine Ring |

| 800-700 | C-Cl Stretch | Chloro-substituent |

| 770-730 and 710-690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one formed by the phenyl group and the 1,2,4-triazine ring in this compound, absorb UV or visible light to promote electrons from a ground electronic state to a higher energy state.

Studies on substituted 1,2,4-triazines show that they typically exhibit strong absorption in the UV region, with maxima (λmax) often found between 242 and 380 nm. e3s-conferences.org The observed absorption bands are generally attributed to π → π* transitions, which are characteristic of aromatic and heteroaromatic systems, and n → π* transitions involving the non-bonding electrons on the nitrogen atoms of the triazine ring. The exact position and intensity of these absorption bands are influenced by the specific substituents on the ring and the solvent used for the analysis.

| Expected λmax Range (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-280 | π → π | Phenyl Ring |

| ~240-380 | π → π and n → π* | Phenyl-substituted 1,2,4-Triazine System |

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of 1,2,4-triazine (B1199460) derivatives often involves multi-step processes that can be time-consuming and generate significant waste. Future research is increasingly focused on developing greener and more efficient synthetic protocols. Key areas of interest include one-pot domino reactions, which allow for the construction of complex molecules from simple, readily available starting materials in a single operation, thereby reducing solvent use and purification steps. rsc.org For instance, efficient [4+2] domino annulation reactions have been developed for synthesizing 1,2,4-triazine derivatives from materials like ketones, aldehydes, and alkynes. rsc.org

Another promising avenue is the application of microwave-assisted organic synthesis (MAOS). This technology can dramatically reduce reaction times, often from hours to minutes, and improve yields. ijpsr.info The development of solvent-free or "dry media" synthesis conditions, often coupled with microwave irradiation, represents a significant step towards more environmentally benign chemical manufacturing. ijpsr.infoscilit.com Future efforts will likely focus on adapting these sustainable methodologies to the specific synthesis of 3-Chloro-6-phenyl-1,2,4-triazine, aiming for higher yields, lower environmental impact, and improved cost-effectiveness. google.com A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts also presents a mild and functional-group-tolerant route to 3,6-disubstituted-1,2,4-triazines. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazines

| Methodology | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|

| One-Pot Domino Reactions | Reduced steps, less waste, high atom economy | Simplification of synthesis from basic precursors | rsc.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields | Rapid and efficient production | ijpsr.infoscilit.com |

| Redox-Efficient Cyclodehydration | Mild conditions, tolerance of sensitive functional groups | Flexible synthesis with late-stage incorporation of substituents | organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations